molecular formula C40H56BP B1590869 Tetrabutylphosphonium Tetraphenylborate CAS No. 29089-62-1

Tetrabutylphosphonium Tetraphenylborate

Cat. No. B1590869
CAS RN: 29089-62-1
M. Wt: 578.7 g/mol
InChI Key: OGWSZNMGVXKACZ-UHFFFAOYSA-N
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Description

Tetrabutylphosphonium Tetraphenylborate is a chemical compound with the molecular formula C40H56BP and a molecular weight of 578.67 . It is a solid at 20°C and appears as a white to almost white powder or crystal . It is used as a reference electrolyte in physical chemistry of solutions, allowing for a convenient partitioning of thermodynamic properties into single-ion contributions .


Synthesis Analysis

Tetrabutylphosphonium-based Ionic Liquids (PhosILs) with natural organic derived anions were easily prepared by an acid–base method from tetrabutylphosphonium hydroxide and an excess of the corresponding acid .


Molecular Structure Analysis

The molecular structure of Tetrabutylphosphonium Tetraphenylborate is based on a central boron atom with four phenyl groups . The structure of the anion groups of the ILs influences the performance of forward osmosis .


Chemical Reactions Analysis

Tetrabutylphosphonium-based ionic liquids have shown good performance and recyclability in the selective Pd-catalyzed hydrogenation of alkenes, polyenes like linoleic acid, and enantioselective hydrogenation of unsaturated ketones such as isophorone at room temperature under atmospheric H2 pressure .


Physical And Chemical Properties Analysis

Tetrabutylphosphonium Tetraphenylborate is a solid at 20°C . It appears as a white to almost white powder or crystal . It has a melting point of 227.0 to 234.0 °C . It is insoluble in water but soluble in Tetrahydrofuran, Acetone, and Chloroform .

Scientific Research Applications

1. Supramolecular Networks and Cation Exchange

Tetrabutylphosphonium Tetraphenylborate has been used in the construction of anionic networks for selective cation exchange, showing a potential in creating ordered molecular materials. The crystallization of its salt forms robust supramolecular structures, demonstrating effectiveness in including cations and neutral guests with significant volume availability. This highlights its potential in applications like zeolites and other molecular sieving materials (Malek et al., 2005).

2. Ion-Selective Electrode Applications

Tetrabutylphosphonium Tetraphenylborate has been evaluated for its qualities in ion-selective electrodes. Its application in PVC matrix-membrane electrodes demonstrates a Nernstian response in a wide concentration range, suggesting its use in analytical chemistry for the selective detection of various ions (Jaber et al., 1977).

3. Extraction and Solubility Enhancement

The compound has been used in novel extraction methods for active compounds from medicinal plants. It improves the efficiency and speed of extraction processes, offering a promising approach in the extraction of valuable biochemicals (Li et al., 2015).

4. Sensor Development

In the development of sensors, Tetrabutylphosphonium Tetraphenylborate has been used in poly(vinyl chloride)-based membranes for selective detection of various ions, such as vanadyl ions. Its effectiveness in maintaining crystallinity and selectivity is notable, indicating its potential in environmental and industrial monitoring applications (Jain et al., 1998).

Safety And Hazards

Tetrabutylphosphonium Tetraphenylborate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

tetrabutylphosphanium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C16H36P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWSZNMGVXKACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[P+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554194
Record name Tetrabutylphosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylphosphonium Tetraphenylborate

CAS RN

29089-62-1
Record name Tetrabutylphosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ogata, N Kinjo, T Kawata - Journal of applied polymer …, 1993 - Wiley Online Library
To clarify the relationship between crosslinking density and physical properties of phenol–formaldehyde novolac cured epxy resin and factors governing their physical properties, we …
Number of citations: 180 onlinelibrary.wiley.com
M Ogata, N Kinjo, S Eguchi, H Hozoji… - Journal of applied …, 1992 - Wiley Online Library
The effects of various curing accelerators on the physical properties of epoxy molding compounds (EMCs) were investigated. Such properties as elasticities in rubbery and glassy …
Number of citations: 35 onlinelibrary.wiley.com
T Mutai, S Takamizawa - Journal of Photochemistry and Photobiology C …, 2022 - Elsevier
… It has also been reported that a crystal of tetrabutylphosphonium tetraphenylborate {[(Bu 4 )P] + [B(Ph) 4 ] – } deformed angularly upon the application of stress; however, the bent crystal …
Number of citations: 9 www.sciencedirect.com

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